4-[2,4,5-tris(4-aminophenyl)phenyl]aniline
Overview
Description
4-[2,4,5-tris(4-aminophenyl)phenyl]aniline is a complex organic compound characterized by its multiple amino groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4,5-tris(4-aminophenyl)phenyl]aniline typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with a trisubstituted benzene derivative under reducing conditions to form the desired compound. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2,4,5-tris(4-aminophenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino groups.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
4-[2,4,5-tris(4-aminophenyl)phenyl]aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-[2,4,5-tris(4-aminophenyl)phenyl]aniline involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can participate in electron transfer reactions, affecting redox processes in cells .
Comparison with Similar Compounds
Similar Compounds
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Similar structure but with a triazine core.
4,4’,4’'-Nitrilotris(aniline): Contains three amino groups attached to a central nitrogen atom.
4-[tris(4-aminophenyl)methyl]aniline: Similar structure with a methylene bridge[][8].
Uniqueness
4-[2,4,5-tris(4-aminophenyl)phenyl]aniline is unique due to its specific arrangement of amino groups and phenyl rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields .
Properties
IUPAC Name |
4-[2,4,5-tris(4-aminophenyl)phenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N4/c31-23-9-1-19(2-10-23)27-17-29(21-5-13-25(33)14-6-21)30(22-7-15-26(34)16-8-22)18-28(27)20-3-11-24(32)12-4-20/h1-18H,31-34H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKGCNONJIFUCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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